3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzamide core substituted with chlorine atoms and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling with Dichlorophenyl Group: The thiazole intermediate is then coupled with 2,4-dichlorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atoms on the benzamide and thiazole rings can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The thiazole ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for the development of new drugs or biochemical probes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazole ring and the dichlorophenyl group suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the thiazole and benzamide groups.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the thiazole ring with the dichlorophenyl and benzamide groups creates a versatile scaffold for further chemical modifications and applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-3-1-2-9(6-10)15(22)21-16-20-14(8-23-16)12-5-4-11(18)7-13(12)19/h1-8H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQUXCGWZIZZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362075 | |
Record name | 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5702-00-1 | |
Record name | 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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